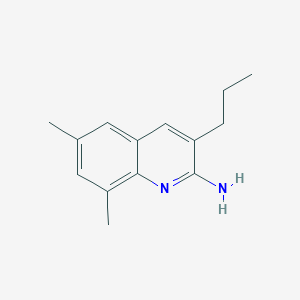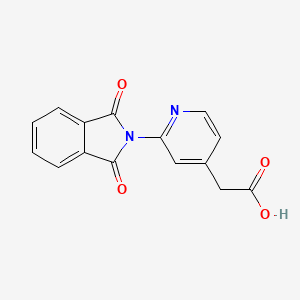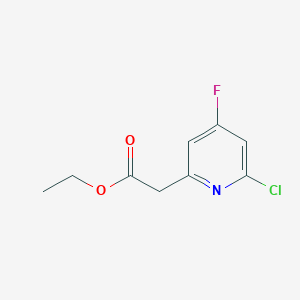
3-Chloro-6-cyclopropoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-cyclopropoxypyridazine is an organic compound belonging to the pyridazine family. Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a chloro group at position 3 and a cyclopropoxy group at position 6 makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-cyclopropoxypyridazine can be achieved through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chloro group with the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-cyclopropoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 3-amino-6-cyclopropoxypyridazine or 3-thio-6-cyclopropoxypyridazine.
Oxidation: Formation of 3-chloro-6-cyclopropylpyridazine-2-one.
Reduction: Formation of 3-chloro-6-cyclopropoxydihydropyridazine.
Applications De Recherche Scientifique
3-Chloro-6-cyclopropoxypyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-cyclopropoxypyridazine involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-6-methoxypyridazine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Chloro-6-hydrazinopyridazine: Contains a hydrazino group at position 6.
3,6-Dichloropyridazine: Lacks the cyclopropoxy group and has two chloro groups.
Uniqueness
3-Chloro-6-cyclopropoxypyridazine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C7H7ClN2O |
|---|---|
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
3-chloro-6-cyclopropyloxypyridazine |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-4-7(10-9-6)11-5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
JYQMAYFDEITSPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=NN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)


![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)






![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)

